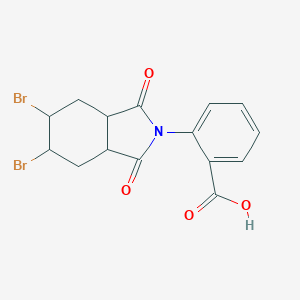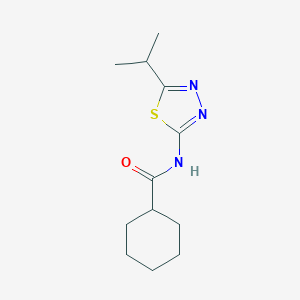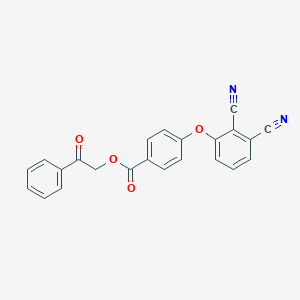
Phenacyl 4-(2,3-dicyanophenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenacyl 4-(2,3-dicyanophenoxy)benzoate is an organic compound with the molecular formula C23H14N2O4 It is a derivative of benzoate and is characterized by the presence of both phenyl and dicyanophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl 4-(2,3-dicyanophenoxy)benzoate typically involves the esterification of 2-oxo-2-phenylethyl benzoate with 2,3-dicyanophenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Phenacyl 4-(2,3-dicyanophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and dicyanophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenacyl 4-(2,3-dicyanophenoxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Phenacyl 4-(2,3-dicyanophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl 4-(3,4-dicyanophenoxy)benzoate: Similar structure but with different positioning of the dicyanophenoxy group.
2-Oxo-2-phenylethyl benzoate: Lacks the dicyanophenoxy group, making it less reactive in certain chemical reactions.
Phenacyl 4-(2,3-dicyanophenoxy)benzoate derivatives: Various derivatives with modifications to the phenyl or dicyanophenoxy groups.
Uniqueness
This compound is unique due to the presence of both phenyl and dicyanophenoxy groups, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
355436-66-7 |
|---|---|
Molecular Formula |
C23H14N2O4 |
Molecular Weight |
382.4g/mol |
IUPAC Name |
phenacyl 4-(2,3-dicyanophenoxy)benzoate |
InChI |
InChI=1S/C23H14N2O4/c24-13-18-7-4-8-22(20(18)14-25)29-19-11-9-17(10-12-19)23(27)28-15-21(26)16-5-2-1-3-6-16/h1-12H,15H2 |
InChI Key |
FRWSPERRESJTFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(3-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B435760.png)
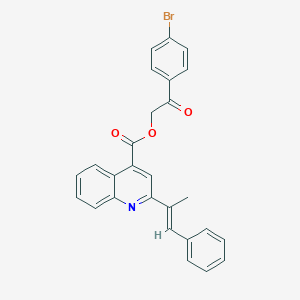
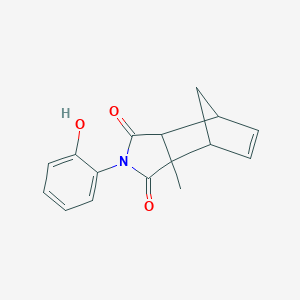

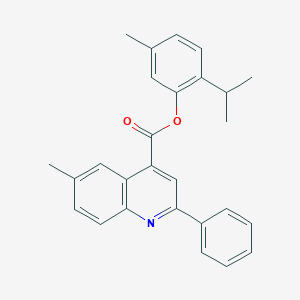
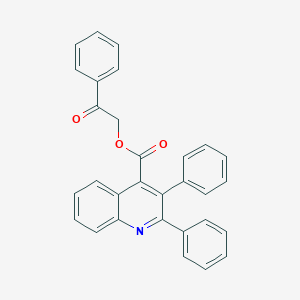
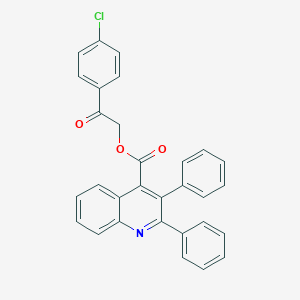
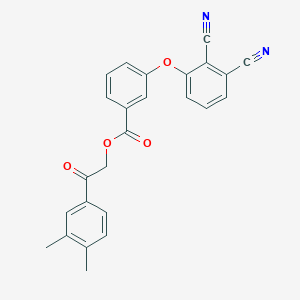
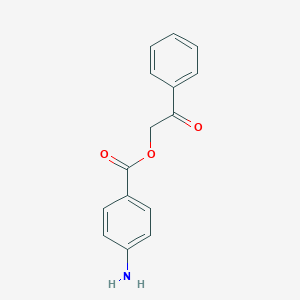
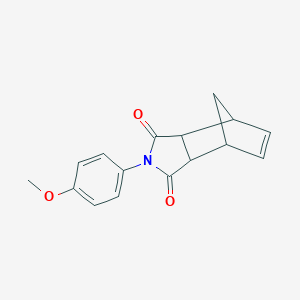
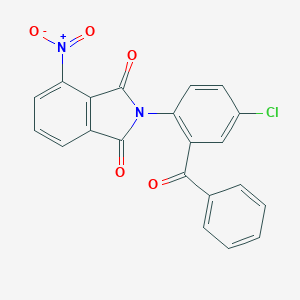
![4-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 4-nitrobenzoate](/img/structure/B435907.png)
